molecular formula C39H30N6 B11974319 Hexaphenylisomelamine CAS No. 604-45-5

Hexaphenylisomelamine

Katalognummer: B11974319
CAS-Nummer: 604-45-5
Molekulargewicht: 582.7 g/mol
InChI-Schlüssel: MBZKVOZDQXHTIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexaphenylisomelamine is an organic compound with the chemical formula C36H30N6. It is known for its unique structure, which consists of six phenyl groups attached to an isomelamine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexaphenylisomelamine can be synthesized through a multi-step process involving the reaction of melamine with phenyl isocyanate. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process .

Analyse Chemischer Reaktionen

Types of Reactions: Hexaphenylisomelamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Hexaphenylisomelamine has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of hexaphenylisomelamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Hexaphenylisomelamine stands out due to its combination of phenyl groups and an isomelamine core, which imparts distinct chemical and physical properties. This unique structure allows for diverse applications and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

604-45-5

Molekularformel

C39H30N6

Molekulargewicht

582.7 g/mol

IUPAC-Name

2-N,4-N,6-N,1,3,5-hexakis-phenyl-1,3,5-triazinane-2,4,6-triimine

InChI

InChI=1S/C39H30N6/c1-7-19-31(20-8-1)40-37-43(34-25-13-4-14-26-34)38(41-32-21-9-2-10-22-32)45(36-29-17-6-18-30-36)39(42-33-23-11-3-12-24-33)44(37)35-27-15-5-16-28-35/h1-30H

InChI-Schlüssel

MBZKVOZDQXHTIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=C2N(C(=NC3=CC=CC=C3)N(C(=NC4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.